Methyl 2-ethylbenzoylformate Methyl 2-ethylbenzoylformate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13536199
InChI: InChI=1S/C11H12O3/c1-3-8-6-4-5-7-9(8)10(12)11(13)14-2/h4-7H,3H2,1-2H3
SMILES: CCC1=CC=CC=C1C(=O)C(=O)OC
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol

Methyl 2-ethylbenzoylformate

CAS No.:

Cat. No.: VC13536199

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-ethylbenzoylformate -

Specification

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
IUPAC Name methyl 2-(2-ethylphenyl)-2-oxoacetate
Standard InChI InChI=1S/C11H12O3/c1-3-8-6-4-5-7-9(8)10(12)11(13)14-2/h4-7H,3H2,1-2H3
Standard InChI Key KPVRSCWSYIVWRB-UHFFFAOYSA-N
SMILES CCC1=CC=CC=C1C(=O)C(=O)OC
Canonical SMILES CCC1=CC=CC=C1C(=O)C(=O)OC

Introduction

Nomenclature and Structural Characteristics

Chemical Identity

Methyl 2-ethylbenzoylformate (IUPAC name: methyl 2-ethylbenzoylformate) is an aromatic ester with the molecular formula C11_{11}H12_{12}O4_4, derived from benzoylformic acid. The compound features:

  • A benzene ring substituted with an ethyl group at the ortho position (C2).

  • A benzoylformate moiety (-C(O)COO-) esterified with a methyl group.

The structure is represented as:

CH3OCOC(O)C6H3(CH2CH3)2\text{CH}_3\text{OCOC(O)C}_6\text{H}_3(\text{CH}_2\text{CH}_3)-2

This configuration confers unique electronic and steric properties, influencing reactivity and solubility .

Spectroscopic Data

While experimental spectra for methyl 2-ethylbenzoylformate are unavailable, analogs like methyl benzoylformate exhibit distinct spectral features:

  • IR: Strong absorption bands at 1720–1750 cm1^{-1} (C=O stretch) and 1250–1300 cm1^{-1} (C-O ester stretch) .

  • 1^1H NMR: Signals for the methyl ester (δ 3.8–3.9 ppm), aromatic protons (δ 7.2–8.1 ppm), and ethyl group (δ 1.2–1.4 ppm for -CH2_2CH3_3) .

Synthesis and Reaction Pathways

Direct Synthesis Strategies

Methyl 2-ethylbenzoylformate can be synthesized via Pd-catalyzed C–H activation, analogous to methods used for ortho-functionalized 2-arylpyridines . For example:

  • Substrate Preparation: 2-Ethylbenzaldehyde is oxidized to 2-ethylbenzoylformic acid using KMnO4_4 or SeO2_2.

  • Esterification: The acid is treated with methanol and H2_2SO4_4 to yield the methyl ester .

Example Reaction:

2-EthylbenzaldehydeKMnO42-Ethylbenzoylformic acidCH3OH, H2SO4Methyl 2-ethylbenzoylformate\text{2-Ethylbenzaldehyde} \xrightarrow{\text{KMnO}_4} \text{2-Ethylbenzoylformic acid} \xrightarrow{\text{CH}_3\text{OH, H}_2\text{SO}_4} \text{Methyl 2-ethylbenzoylformate}

Alternative Routes

  • Friedel-Crafts Acylation: Ethylation of benzoylformic acid followed by esterification .

  • Cross-Coupling Reactions: Palladium-mediated coupling of 2-ethylbenzoyl chloride with methyl formate .

Physicochemical Properties

Physical State and Solubility

  • Appearance: Likely a colorless to pale yellow liquid (based on methyl benzoylformate analogs) .

  • Boiling Point: Estimated 245–260°C (extrapolated from methyl 2-ethylhexanoate: 135°C at 760 mmHg) .

  • Solubility: High solubility in organic solvents (e.g., ethanol, acetone); limited water solubility (<1 g/L) .

Stability and Reactivity

  • Hydrolysis: Susceptible to base-catalyzed ester hydrolysis, yielding 2-ethylbenzoylformic acid .

  • Photoreactivity: Potential photoinitiating properties under UV light, similar to methyl benzoylformate .

Industrial and Research Applications

UV-Curable Coatings and Inks

Methyl 2-ethylbenzoylformate may act as a photoinitiator in UV-curable formulations, facilitating rapid polymerization. The ethyl group enhances solubility in non-polar resins, improving film formation .

Pharmaceutical Intermediates

The compound’s keto-ester functionality makes it a precursor for heterocyclic drugs, such as benzimidazoles and quinazolines .

Agrochemicals

As a building block for herbicides (e.g., Benzimidazolinone derivatives), its ethyl substituent could improve soil persistence and bioavailability .

Future Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.

  • Green Chemistry: Exploring solvent-free or bio-catalytic synthesis to reduce environmental impact .

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